1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidin

Übersicht

Beschreibung

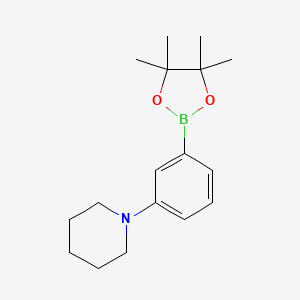

1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine is an organic compound that features a piperidine ring attached to a phenyl group, which is further substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group

Wissenschaftliche Forschungsanwendungen

1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine has several scientific research applications:

Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

Medicinal Chemistry:

Material Science: Can be used in the development of new materials with specific properties.

Catalysis: Acts as a ligand in various catalytic processes.

Wirkmechanismus

Target of Action

It is known that similar compounds are often used in organic synthesis reactions .

Mode of Action

The compound interacts with its targets through a process known as borylation . This involves the addition of a boron atom to the target molecule. The compound can also participate in hydroboration, which is the addition of a boron-hydrogen bond to a carbon-carbon double bond .

Biochemical Pathways

The compound is involved in several important organic synthesis reactions, such as the Suzuki reaction, Heck reaction, and Suzuki-Miyaura reaction . These reactions are used to form carbon-carbon bonds, which are crucial in the synthesis of many organic compounds.

Pharmacokinetics

It is known that the compound is soluble in ether, dichloromethane, tetrahydrofuran, and other organic solvents , which suggests that it may have good bioavailability.

Result of Action

The result of the compound’s action is the formation of new organic compounds through the reactions it participates in. For example, in the Suzuki reaction, it can help form biaryl compounds, which are used in various fields such as pharmaceuticals, agrochemicals, and materials science .

Action Environment

The compound is sensitive to air and moisture . Therefore, it should be handled and stored in a dry, well-ventilated area away from ignition sources. It is also recommended to use appropriate personal protective equipment when handling the compound .

Biochemische Analyse

Biochemical Properties

1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine plays a crucial role in biochemical reactions, particularly in the formation of boronates through borylation reactions. It interacts with enzymes such as palladium catalysts, facilitating the formation of pinacol benzyl boronate . Additionally, it is involved in hydroboration reactions with alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts

Cellular Effects

The effects of 1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins and enzymes can lead to changes in cellular behavior, including alterations in cell growth, differentiation, and apoptosis . These effects are critical for understanding its potential therapeutic applications and toxicity.

Molecular Mechanism

At the molecular level, 1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function . The compound’s ability to form stable complexes with transition metals and other biomolecules is key to its mechanism of action. These interactions can result in the modulation of biochemical pathways and cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to changes in its biochemical activity . Understanding these temporal effects is essential for optimizing its use in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of 1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating biochemical pathways and improving cellular function. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . These dosage-dependent effects are crucial for determining the compound’s therapeutic window and safety profile.

Transport and Distribution

The transport and distribution of 1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions determine its localization and accumulation in specific cellular compartments, affecting its biochemical activity and therapeutic potential . Understanding these transport and distribution mechanisms is crucial for optimizing its use in research and clinical applications.

Subcellular Localization

The subcellular localization of 1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns influence its activity and function within cells, affecting its biochemical properties and therapeutic potential . Understanding these subcellular localization mechanisms is essential for elucidating its role in cellular processes and optimizing its use in research and clinical applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine typically involves the following steps:

Borylation Reaction: The introduction of the boron-containing group is achieved through a borylation reaction. This can be done using a palladium-catalyzed cross-coupling reaction between an aryl halide and bis(pinacolato)diboron.

Formation of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the borylated phenyl compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine can undergo various types of chemical reactions, including:

Oxidation: The boron-containing group can be oxidized to form boronic acids.

Reduction: The compound can be reduced under suitable conditions to modify the functional groups.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Halogenating agents or nitrating agents for electrophilic aromatic substitution.

Major Products

Oxidation: Boronic acids.

Reduction: Reduced derivatives of the original compound.

Substitution: Halogenated or nitrated phenyl derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boron-containing compound used in similar applications.

1,3,5-Tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene: A more complex boron-containing compound with multiple boron groups.

Biologische Aktivität

1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine is a compound that belongs to the family of boron-containing organic molecules. Its unique structure incorporates a dioxaborolane moiety which has been linked to various biological activities. This article discusses the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

The compound's chemical formula is C₁₃H₁₉B₃O₃ with a molecular weight of 234.10 g/mol. The presence of the boron atom in its structure often influences its reactivity and interaction with biological systems.

Biological Activity Overview

Research has demonstrated that compounds containing dioxaborolane structures exhibit several biological activities including:

- Anticancer Properties : Certain derivatives have shown potential as inhibitors of specific kinases involved in cancer progression.

- Neuroprotective Effects : Some studies suggest that these compounds may protect neuronal cells from oxidative stress.

- Anti-inflammatory Activity : The ability to modulate inflammatory responses has also been observed.

The mechanisms through which 1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine exerts its effects can include:

- Kinase Inhibition : The compound may act as an inhibitor for various kinases such as DYRK1A and GSK-3β. Inhibiting these kinases can lead to reduced cell proliferation in cancerous cells and improved neuroprotection.

- Modulation of Signaling Pathways : By affecting signaling pathways involved in inflammation and cell survival, the compound can exert protective effects in neurodegenerative conditions.

Table 1: Biological Activities of Related Compounds

| Compound Name | Biological Activity | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | GSK-3β Inhibition | 0.008 | |

| Compound B | DYRK1A Inhibition | 0.025 | |

| Compound C | Anti-inflammatory | 0.050 |

Table 2: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₉B₃O₃ |

| Molecular Weight | 234.10 g/mol |

| Boiling Point | Not available |

| Rotatable Bonds | 2 |

| Aromatic Heavy Atoms | 6 |

Case Studies

- Inhibition Studies : A study evaluating the inhibitory effects on DYRK1A demonstrated that derivatives of dioxaborolane exhibited nanomolar-level inhibitory activity through enzymatic assays. These findings suggest that modifications to the dioxaborolane structure can significantly enhance potency against specific targets .

- Neuroprotective Effects : Research involving BV2 microglial cells showed that certain derivatives could significantly reduce pro-inflammatory cytokines like IL-6 and NO levels at low concentrations (1 µM), indicating potential therapeutic applications in neuroinflammatory diseases .

- Cytotoxicity Assessments : Cytotoxicity tests conducted on HT-22 neuronal cells revealed that while some derivatives displayed significant inhibitory activity against kinases, they did not adversely affect cell viability at concentrations up to 10 µM .

Eigenschaften

IUPAC Name |

1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26BNO2/c1-16(2)17(3,4)21-18(20-16)14-9-8-10-15(13-14)19-11-6-5-7-12-19/h8-10,13H,5-7,11-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIUXWPXCCXVCPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)N3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80406884 | |

| Record name | 1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852227-97-5 | |

| Record name | 1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=852227-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.